

# Application Note: Dosage and Administration of Rapamycin (Sirolimus) in Mouse Models

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## Compound of Interest

Compound Name: UH-AH 37

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] The mTOR protein is a core component of two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] Rapamycin primarily inhibits the mTORC1 complex.[2][3] Its central role in the mTOR signaling pathway has established it as an invaluable tool in diverse research areas, including aging, cancer, immunology, and neurological diseases.[1][4][5] The efficacy and translational relevance of preclinical studies using rapamycin in mouse models are critically dependent on the dosage, route of administration, and experimental design.

This document provides a comprehensive overview of commonly used dosages, detailed administration protocols, and key signaling pathway information to guide researchers in designing and executing robust in vivo studies with rapamycin.

## Data Presentation: Quantitative Summary

The selection of a dosage regimen depends heavily on the research question, mouse strain, and desired therapeutic window. The following tables summarize quantitative data compiled from various studies to facilitate comparison.

Table 1: Rapamycin Dosage and Administration in Mouse Models for Various Applications

Application Area	Mouse Strain	Administration Route	Dosage Range	Dosing Frequency	Vehicle/Formulation	Key Findings & Notes
Longevity/Aging	UMHET3	Dietary (eRapa)	14 ppm (~2.24 mg/kg/day)	Continuous, starting at 600 days of age	Encapsulated in chow	First study to show lifespan extension in wild-type mice.[6]
Longevity/Aging	C57BL/6	Intraperitoneal (IP)	2 mg/kg or 8 mg/kg	Daily or intermittent (e.g., every 5 days)	5% PEG 400, 5% Tween 80 in saline	Intermittent IP injection starting at 20 months extended lifespan in female mice.[7][8]
Longevity/Aging	Genetically heterogeneous mice	Dietary (eRapa)	42 ppm (~7 mg/kg/day)	Continuous or intermittent (1 month on/off)	Encapsulated in chow	Continuous treatment from 20 months of age extended lifespan in both sexes.[8][9]
Obesity/Metabolism	C57BL/6 on High-Fat Diet (HFD)	Intraperitoneal (IP)	1.5 mg/kg	3 times a week, every other week	Not specified	Completely prevented weight gain on HFD, whereas oral gavage was

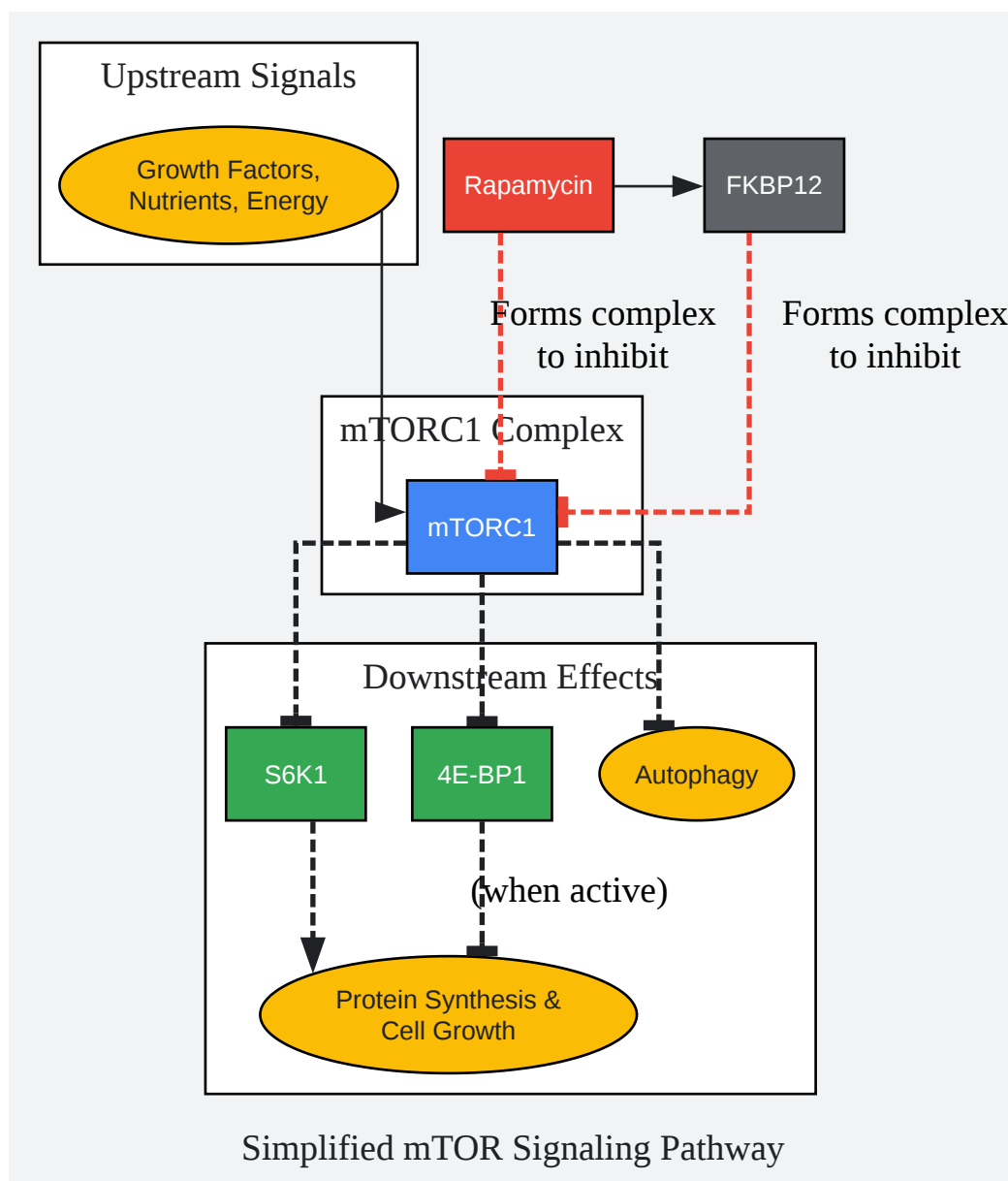
						ineffective. <a href="#">[10]</a>
Cancer (Prostate)	Pten- knockout	Oral (nanoformu- lation)	0.1 and 0.5 mg/kg	Not specified	"Rapatar" nanoformul- ation	Low-dose showed superior efficacy in preventing prostate cancer compared to high- dose. <a href="#">[3]</a>
Cancer (Spontane- ous)	p53-/-	Oral Gavage	0.5 mg/kg/day	5 days on, 9 days off	Nanopartic- ulate micelles ("Rapatar")	Delayed carcinogen- esis and extended mean lifespan by 30%. <a href="#">[3]</a> <a href="#">[11]</a>
Mitochondr- ial Disease	Ndufs4 Knockout	Intraperiton- eal (IP)	8 mg/kg	Daily	Not specified	Attenuated disease symptoms and progressio- n; more than doubled median survival. <a href="#">[12]</a>

Table 2: Potential Side Effects of Chronic Rapamycin Administration in Mice

Mouse Model	Dosage	Observation	Outcome
C57BL/6J Mice	14 ppm in diet (chronic)	Glucose tolerance test	Impaired response.[3]
Male UM-HET3 Mice	4.7 - 42 ppm in diet (from 9 months)	Testicular histology	High incidence of testicular degeneration.[3]
BALB/c Mice	1.0 and 5.0 mg/kg/day (IP)	Glucose homeostasis	Erratic blood glucose control in islet allograft model.[3]

## Key Signaling Pathway: mTOR Inhibition

The primary mechanism of action of rapamycin is the inhibition of the mTORC1 complex.[1] Upon entering the cell, rapamycin forms a complex with the FK506-binding protein of 12 kDa (FKBP12). This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets, such as S6 Kinase (S6K) and 4E-BP1. This action effectively inhibits protein synthesis and other anabolic processes, leading to reduced cell growth and proliferation.[5]



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Rapamycin inhibits the mTORC1 signaling pathway.

## Experimental Protocols

Due to its poor water solubility, rapamycin requires a co-solvent system for in vivo administration via injection or gavage.[3]

### Protocol 1: Intraperitoneal (IP) Injection

IP injection allows for precise dosing and results in high bioavailability.<sup>[1][10]</sup> However, it is invasive and can cause stress and peritoneal irritation.<sup>[1]</sup>

#### Materials:

- Rapamycin powder
- 100% Ethanol
- PEG 400 (Polyethylene glycol 400)
- Tween 80 (Polysorbate 80)
- Sterile Phosphate-Buffered Saline (PBS) or sterile water
- Sterile microcentrifuge tubes and syringes with 27-gauge needles
- 0.22 µm syringe filter

#### Procedure:

- **Stock Solution Preparation:** Aseptically dissolve rapamycin powder in 100% ethanol to create a concentrated stock solution (e.g., 50 mg/mL).<sup>[1]</sup> Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.<sup>[1]</sup>
- **Vehicle Preparation:** Prepare a vehicle solution consisting of 5% PEG 400 and 5% Tween 80 in sterile water or PBS.<sup>[1][13]</sup>
- **Working Solution Preparation:** On the day of injection, thaw an aliquot of the rapamycin stock. Dilute the stock solution in the prepared vehicle to the final desired concentration (e.g., 1 mg/mL).<sup>[1]</sup> Vortex until the solution is clear and homogenous.
- **Sterilization:** Sterile-filter the final working solution using a 0.22 µm syringe filter before injection.<sup>[13]</sup>
- **Administration:**
  - Properly restrain the mouse by scruffing the neck to expose the abdomen.<sup>[1]</sup>

- Tilt the mouse with its head slightly lower than its body.[\[1\]](#)
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[\[1\]](#)
- Inject the rapamycin solution slowly. The typical injection volume for a mouse is 100-200  $\mu\text{L}$ .[\[13\]](#)
- Return the mouse to its cage and monitor for any signs of distress.[\[1\]](#)

## Protocol 2: Oral Gavage

Oral gavage is a common alternative to injection, though bioavailability may be lower.[\[1\]](#)[\[10\]](#)

Materials:

- Rapamycin powder
- Vehicle (e.g., 0.5% methylcellulose or 0.2% carboxymethyl cellulose)[\[1\]](#)
- Sterile water
- Mortar and pestle or homogenizer
- Oral gavage needles (straight or curved)

Procedure:

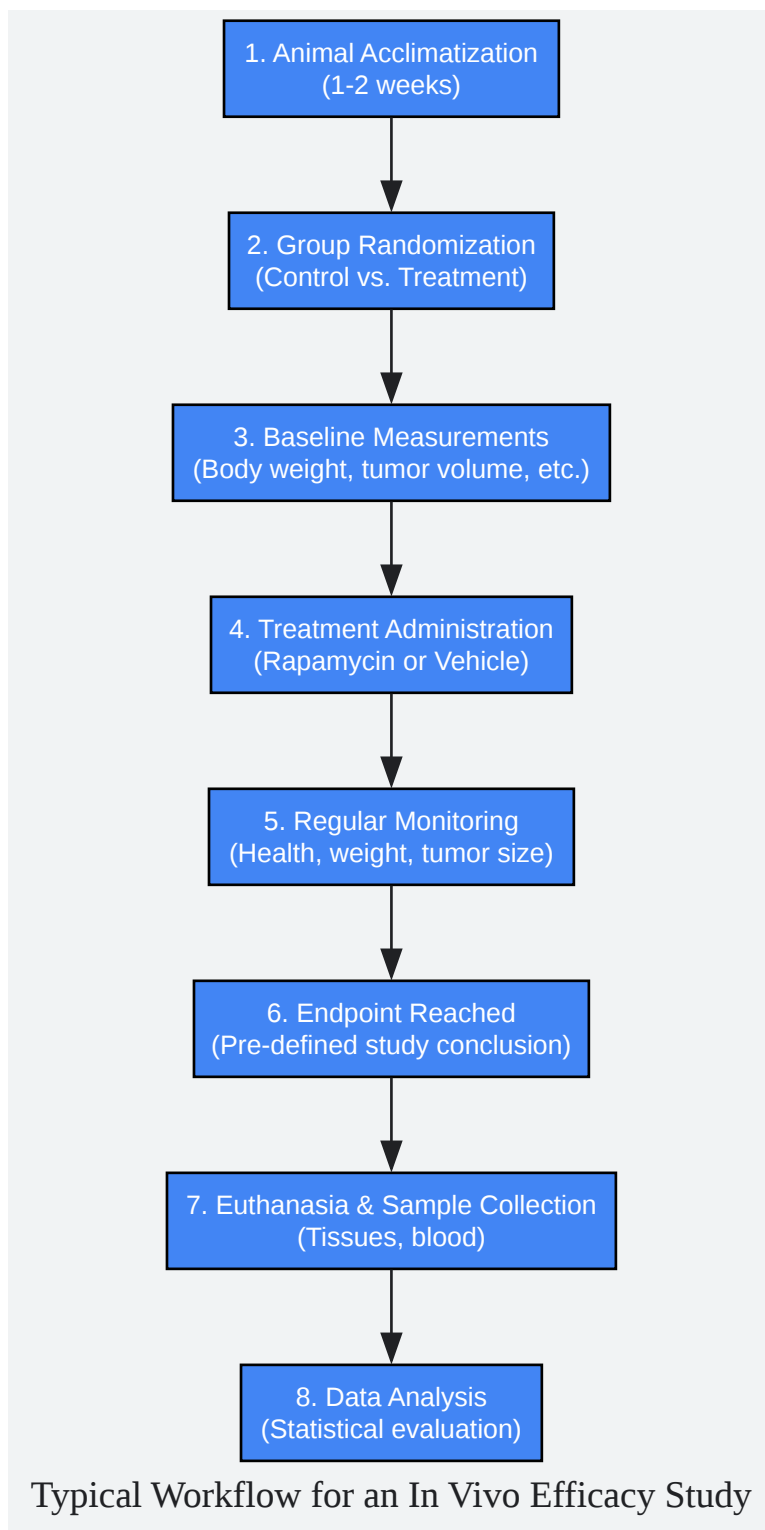
- Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of methylcellulose in 100 mL of sterile water.[\[1\]](#)[\[13\]](#)
- Suspension Preparation:
  - Weigh the required amount of rapamycin powder.[\[13\]](#)
  - Using a mortar and pestle, triturate the powder with a small amount of the vehicle to create a smooth paste.[\[13\]](#)



- Gradually add the remaining vehicle while mixing continuously to form a uniform suspension.[\[13\]](#)
- Administration:
  - Properly restrain the mouse.[\[1\]](#)
  - Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus into the stomach. Ensure the needle does not enter the trachea.[\[1\]](#)
  - Slowly administer the suspension.
  - Return the mouse to its cage and monitor for any signs of distress.

## Experimental Workflow

A typical in vivo study involving rapamycin follows a structured workflow to ensure reproducibility and ethical treatment of animals.



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A typical workflow for an in vivo study.

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